4,7-DIAMINO-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(3-FLUOROPHENYL)-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE
Overview
Description
4,7-DIAMINO-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(3-FLUOROPHENYL)-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrano[2,3-d]pyrimidine core, substituted with amino, chlorobenzylthio, and fluorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-DIAMINO-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(3-FLUOROPHENYL)-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of 2-chlorobenzylthiol, 3-fluoroaniline, and a pyrano[2,3-d]pyrimidine precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4,7-DIAMINO-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(3-FLUOROPHENYL)-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and chlorobenzylthio groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
4,7-DIAMINO-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(3-FLUOROPHENYL)-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4,7-DIAMINO-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(3-FLUOROPHENYL)-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4,7-diamino-2-[(2-chlorobenzyl)thio]-5-(2-fluorophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- 4,7-diamino-2-[(2-chlorobenzyl)thio]-5-(4-fluorophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
Uniqueness
The uniqueness of 4,7-DIAMINO-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(3-FLUOROPHENYL)-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-fluorophenyl group, in particular, may confer distinct properties compared to other similar compounds.
Properties
IUPAC Name |
4,7-diamino-2-[(2-chlorophenyl)methylsulfanyl]-5-(3-fluorophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN5OS/c22-15-7-2-1-4-12(15)10-30-21-27-18(25)17-16(11-5-3-6-13(23)8-11)14(9-24)19(26)29-20(17)28-21/h1-8,16H,10,26H2,(H2,25,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJXBTJPZHFYFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC(=C3C(C(=C(OC3=N2)N)C#N)C4=CC(=CC=C4)F)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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